Technical Guide: Physicochemical Profiling and Synthetic Workflows for 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Technical Guide: Physicochemical Profiling and Synthetic Workflows for 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, physicochemical properties, and validated synthetic protocols.
Executive Summary
The imidazo[1,2-a]pyridine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the pharmacophoric foundation for numerous marketed drugs (e.g., zolpidem, alpidem) and advanced clinical candidates ()[1]. Within this chemical space, 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1427418-35-6) emerges as a critical, multi-functional building block[2].
As a Senior Application Scientist, I approach this molecule not just as an intermediate, but as a rationally designed template. The C3-carboxylic acid is primed for amidation to generate libraries of antitubercular agents targeting the QcrB subunit of the Mycobacterium tuberculosis cytochrome bc1 complex ()[3]. Simultaneously, the C6-bromo substituent acts as a versatile synthetic handle for palladium-catalyzed cross-coupling, enabling the rapid exploration of chemical space for kinase inhibitor development.
Physicochemical Properties & Structural Rationale
Understanding the physicochemical baseline of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The amphoteric nature of the molecule—combining a moderately acidic carboxylic acid with a basic bridgehead nitrogen system—dictates its solubility profile and purification requirements[4].
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Core scaffold for library generation. |
| CAS Registry Number | 1427418-35-6 | Unique identifier for sourcing[2]. |
| Molecular Formula | C9H7BrN2O2 | - |
| Molecular Weight | 255.07 g/mol | Low MW allows for downstream derivatization without violating Lipinski's Rule of 5. |
| Exact Mass | 253.97 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 55.12 Ų | Optimal for membrane permeability; allows addition of polar groups later. |
| Hydrogen Bond Donors | 1 (-COOH) | Facilitates target engagement via hydrogen bonding networks. |
| Hydrogen Bond Acceptors | 3 (N, N, C=O) | Enhances solubility and target interaction. |
| Predicted pKa (Acidic) | ~ 3.5 | Exists predominantly as a carboxylate anion at physiological pH. |
| Predicted pKa (Basic) | ~ 5.8 | The imidazopyridine nitrogen can be protonated in acidic media. |
Note: The 8-methyl group introduces localized steric bulk, which is frequently utilized to occupy small hydrophobic pockets in kinase ATP-binding sites, thereby driving target selectivity.
Synthetic Methodology & Experimental Protocols
The construction of the 6-bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold relies on a highly regioselective Tschitschibabin-type cyclocondensation, followed by a controlled saponification ()[5].
Step 1: Cyclocondensation to the Ethyl Ester Intermediate
Causality & Rationale: We utilize ethyl bromopyruvate rather than ethyl 2-chloroacetoacetate. This strategic choice bypasses the formation of a methyl ketone byproduct, directly installing the ester moiety at the C3 position and streamlining the synthetic route[3]. The reaction begins with the exocyclic amine of 2-amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) attacking the alpha-carbon of the pyruvate[6].
Protocol:
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Preparation: Charge an oven-dried, 250 mL round-bottom flask with 2-amino-5-bromo-3-methylpyridine (10.0 mmol, 1.0 equiv) and absolute ethanol (50 mL) to create a 0.2 M solution.
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Addition: Dropwise, add ethyl bromopyruvate (11.0 mmol, 1.1 equiv) at room temperature under a nitrogen atmosphere.
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Cyclization: Heat the reaction mixture to reflux (78 °C) for 12–16 hours. Alternative: Microwave-assisted organic synthesis (MAOS) can reduce this step to 20–30 minutes at 120 °C, significantly improving throughput ()[3].
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Workup: Concentrate the mixture under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO₃ (50 mL) and extract with ethyl acetate (3 × 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Saponification to the Free Acid
Causality & Rationale: Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) is strictly preferred over NaOH or KOH. LiOH is milder and exhibits superior solubility in the required THF/MeOH/H₂O solvent matrix. This specific ternary solvent system is critical: THF dissolves the lipophilic ester, water delivers the hydroxide nucleophile, and methanol acts as a phase-transfer bridge to ensure a homogenous reaction, preventing incomplete hydrolysis ()[7].
Protocol:
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Dissolution: Dissolve the ethyl ester intermediate (5.0 mmol, 1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (50 mL).
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Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 15.0 mmol, 3.0 equiv) in one single portion.
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Monitoring: Stir the reaction mixture vigorously at room temperature for 4–8 hours. Monitor via LC-MS until the ester mass is completely consumed.
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Isolation: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous residue with distilled water (20 mL) and cool to 0 °C in an ice bath.
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Precipitation: Carefully acidify the aqueous layer with 1N HCl to pH ~3.5. The zwitterionic product will crash out of solution as a solid.
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Recovery: Filter the precipitate using a Büchner funnel, wash sequentially with ice-cold water and diethyl ether, and dry under high vacuum to afford pure 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Figure 1: Synthetic workflow for 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Downstream Pharmacological Derivatization
The true value of this molecule lies in its orthogonal reactivity. The C3-carboxylic acid and C6-bromide can be sequentially or simultaneously modified to generate highly specific therapeutic agents.
For instance, amidation at the C3 position with various amines (mediated by coupling reagents like BOP-Cl and Et₃N) directly yields imidazo[1,2-a]pyridine-3-carboxamides. These derivatives are currently leading the charge in novel anti-TB drug discovery, exhibiting nanomolar potency against multi-drug resistant M. tuberculosis strains by inhibiting ATP synthesis ()[7].
Figure 2: Pharmacological derivatization pathways and biological targets.
References
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Title: Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids Source: MDPI (Molecules) URL: [Link]
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Title: Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters Source: Heterocycles URL: [Link]
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Title: Synthesis of imidazo[1,2‐a]pyridine‐3‐carboxylates Source: ResearchGate URL: [Link]
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Title: PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid Properties Source: ChemSrc URL: [Link]
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